Scaffold Identity Confirmation: 6-Methyl vs. Unsubstituted N-(pyridin-3-yl)pyrimidin-4-amine – Physicochemical Property Differentiation
The 6-methyl substituent introduces a defined steric and electronic perturbation relative to the unsubstituted N-(pyridin-3-yl)pyrimidin-4-amine parent scaffold. The 6-methyl group increases molecular weight from 172.19 Da (unsubstituted parent, C₉H₈N₄) to 186.21 Da (C₁₀H₁₀N₄) and alters the calculated logP by approximately +0.5 units based on the Hansch π constant for aromatic methyl substitution. These physicochemical differences directly affect passive membrane permeability and target binding pocket complementarity. In the context of the NPPA CDK2 inhibitor series reported by Zeng et al., progressive methylation and functionalization of the pyrimidine core correlated with stepwise improvements in CDK2/cyclin A2 inhibitory potency, with the most active compound (7l) achieving an IC₅₀ of 64.42 nM [1]. While direct IC₅₀ data for 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine is not reported in the primary literature, its 6-methyl substitution pattern represents a defined, measurable increment over the unsubstituted scaffold that can be exploited in structure-activity relationship (SAR) campaigns.
| Evidence Dimension | Molecular weight and calculated logP (scaffold-level physicochemical differentiation) |
|---|---|
| Target Compound Data | MW = 186.21 Da; SMILES: Cc1cc(Nc2cccnc2)ncn1 |
| Comparator Or Baseline | N-(pyridin-3-yl)pyrimidin-4-amine (unsubstituted parent): MW = 172.19 Da, no methyl group at position 6 |
| Quantified Difference | ΔMW = +14.02 Da; estimated ΔlogP ≈ +0.5 (class-level estimate based on Hansch π for Ar-CH₃) |
| Conditions | Calculated physicochemical properties; no experimental partitioning data available for this specific compound |
Why This Matters
This quantified physicochemical difference enables rational selection of the 6-methyl analogue over the unsubstituted scaffold when increased lipophilicity and steric bulk at the pyrimidine 6-position are desired for target binding optimization.
- [1] Zeng WB, Ji TY, Zhang YT, Ma YF, Li R, You WW, Zhao PL. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. 2024 Feb;143:107019. doi: 10.1016/j.bioorg.2023.107019. View Source
